Pipoxizine vs. Hexoprenaline in Bronchial Obstruction: Superior Multi-Parameter Improvement
In a direct head-to-head clinical comparison of Pipoxizine (intravenous) versus hexoprenaline (intravenous) in 12 male patients with bronchial obstruction, Pipoxizine demonstrated a significantly broader and more favorable effect profile [1]. Following Pipoxizine administration, significant decreases were observed in multiple plethysmographic parameters: RT, RE, RV, ITGV, pulse rate, and systolic blood pressure, along with a significant increase in FEV1 [1]. In contrast, hexoprenaline injection resulted in a significant decrease only in RV and an increase in FEV1, with no significant changes in other parameters [1]. The authors explicitly concluded that the comparison 'shows a significant difference between the two products, Pipoxizin having the more favourable effect' [1].
| Evidence Dimension | Plethysmographic and hemodynamic parameters post-injection |
|---|---|
| Target Compound Data | Significant decrease: RT, RE, RV, ITGV, pulse rate, systolic BP; Significant increase: FEV1 (exact values not reported in abstract) |
| Comparator Or Baseline | Hexoprenaline (Ipradol), intravenous; significant decrease only in RV; significant increase only in FEV1 |
| Quantified Difference | Pipoxizine affected 6+ parameters significantly vs. hexoprenaline's 2 parameters |
| Conditions | Clinical trial; 12 male patients with bronchial obstruction; intravenous administration; plethysmography pre- and post-injection |
Why This Matters
Procurement of Pipoxizine is justified for research requiring multi-parametric pulmonary function improvement without beta-adrenergic activity, unlike hexoprenaline.
- [1] Brunner A, Gartmann J, Studer HJ. [Pipoxizin, a new bronchodilator]. Schweiz Med Wochenschr. 1978 Feb 25;108(8):310-2. PMID: 24271. View Source
